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Compound of Interest

Compound Name: YJz5118

Cat. No.: B15584452

Introduction

YJZ5118 is a novel, potent, and highly selective irreversible inhibitor of cyclin-dependent
kinases 12 and 13 (CDK12/13).[1][2][3][4][5] These kinases are crucial regulators of
transcription elongation and are implicated in the DNA damage response (DDR), making them
promising therapeutic targets in oncology, particularly for castration-resistant prostate cancer.
[1][2][3] The covalent mechanism of YJZ5118 offers the potential for prolonged target
engagement and enhanced therapeutic efficacy. Mass spectrometry is an indispensable tool for
confirming and characterizing the covalent binding of small molecule inhibitors to their protein
targets.[6][7][8] This application note provides a detailed protocol for the analysis of YJZ5118
covalent binding to CDK12/13 using liquid chromatography-mass spectrometry (LC-MS) and
summarizes the expected quantitative outcomes.

Principle

The covalent binding of YJZ5118 to its target protein, CDK12 or CDK13, is confirmed by
observing a specific mass shift in the protein's molecular weight. This is achieved by incubating
the purified protein with the compound and then analyzing the intact protein using LC-MS.[1][6]
[7] The mass of the resulting protein-inhibitor adduct should be equal to the sum of the mass of
the protein and the mass of the inhibitor, confirming a stable, covalent bond. Further analysis
using tandem mass spectrometry (MS/MS) can identify the specific amino acid residue to which
the inhibitor is bound.[7]
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Quantitative Data Summary

The following table summarizes the key quantitative data for YJZ5118's activity and binding

characteristics.

Cell Line

Parameter CDK12 CDK13 Reference
(VCaP)

ICs0 (NM) 39.5 26.4 23.7 [1][4]
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Shift

Consistent with
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Experimental Protocols
Reagents and Materials

o Purified recombinant CDK12/Cyclin K complex

YJZ5118 (dissolved in DMSO)

Purified recombinant CDK13/Cyclin K complex

LC-MS grade water and acetonitrile

Quenching Solution: 1% Trifluoroacetic acid (TFA) in water

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NacCl, 10 mM MgClz, 1 mM EGTA

Protocol for Covalent Binding Analysis by Intact Protein

LC-MS
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» Protein Preparation: Prepare a solution of the CDK12/Cyclin K complex at a final
concentration of 1 uM in the assay buffer.

e Compound Incubation: Add YJZ5118 to the protein solution to a final concentration of 5 uM
(a 5-fold molar excess).[1] A control sample with an equivalent volume of DMSO should be

prepared in parallel.
« Incubation: Incubate the reaction mixtures at room temperature for 2 hours.[1]
e Quenching: Stop the reaction by adding the quenching solution.

e LC-MS Analysis:

[¢]

Inject the quenched samples onto a reverse-phase C4 HPLC column.

o Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic

acid).

o Analyze the eluent using an electrospray ionization time-of-flight (ESI-TOF) mass
spectrometer.

o Acquire data in positive ion mode over a mass range that includes the expected molecular
weights of the protein and the protein-inhibitor adduct.

o Data Analysis: Deconvolute the raw mass spectra to determine the molecular weights of the
species present in the samples. Compare the molecular weight of the protein in the
YJZ5118-treated sample to the DMSO control. A mass increase corresponding to the
molecular weight of YJ3Z5118 confirms covalent binding.

Visualizations
Signaling Pathway of CDK12/13 Inhibition by YJZ5118
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Caption: YJZ5118 covalently inhibits CDK12/13, preventing RNA Pol Il phosphorylation and
DDR gene transcription.

Experimental Workflow for Mass Spectrometry Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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